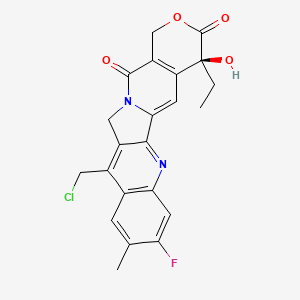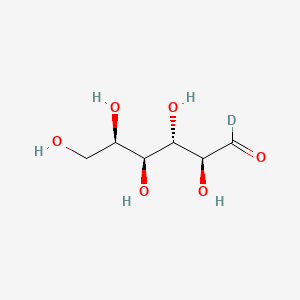
3,8,13,18-tetramethyl-2,7,12,17-Porphinetetrapropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coproporphyrin I is a porphyrin compound that plays a significant role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various cytochromes. It is a tetrapyrrole structure with four carboxyethyl groups and four methyl groups arranged symmetrically around the porphyrin ring. This compound is not typically produced in the normal porphyrin biosynthesis pathway but can accumulate in certain pathological conditions such as congenital erythropoietic porphyria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Coproporphyrin I can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with mercury (II). This reaction is studied spectrophotometrically to determine kinetic and equilibrium constants, as well as the influence of temperature on the reaction rate .
Industrial Production Methods: High-level bio-based production of coproporphyrin I has been achieved using engineered strains of Escherichia coli. By implementing the Shemin/C4 pathway and regulating the expression of key pathway genes, researchers have been able to produce significant quantities of coproporphyrin I under aerobic conditions with glycerol as the carbon source .
Análisis De Reacciones Químicas
Types of Reactions: Coproporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of uroporphyrinogen I to coproporphyrinogen I by the enzyme uroporphyrinogen III decarboxylase. This reaction involves the decarboxylation of four acetate side chains to form coproporphyrinogen I, releasing four molecules of carbon dioxide .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of coproporphyrin I include mercury (II) for spectrophotometric studies and various enzymes such as uroporphyrinogen III decarboxylase for biosynthetic pathways .
Major Products Formed: The major product formed from the decarboxylation of uroporphyrinogen I is coproporphyrinogen I, which can further undergo oxidation to form coproporphyrin I .
Aplicaciones Científicas De Investigación
Coproporphyrin I has several scientific research applications, particularly as a biomarker for organic anion-transporting polypeptide (OATP) 1B activity. It is used to measure the function of OATP1B1 and OATP1B3 in humans, providing insights into drug-drug interactions and the pharmacokinetics of various compounds . Additionally, coproporphyrin I is utilized in the study of heme biosynthesis and related disorders, such as porphyrias .
Mecanismo De Acción
Coproporphyrin I exerts its effects primarily through its role in the heme biosynthetic pathway. The enzyme uroporphyrinogen III decarboxylase catalyzes the conversion of uroporphyrinogen I to coproporphyrinogen I, which is then oxidized to form coproporphyrin I. This compound serves as a substrate for various enzymes involved in heme biosynthesis, ultimately contributing to the production of heme .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to coproporphyrin I include coproporphyrin III, uroporphyrin I, and uroporphyrin III. These compounds share a similar tetrapyrrole structure but differ in the arrangement of their side chains and their roles in the biosynthesis of heme .
Uniqueness: Coproporphyrin I is unique in its symmetrical arrangement of carboxyethyl and methyl groups, which distinguishes it from coproporphyrin III. This structural difference affects its function and accumulation in certain pathological conditions, making it a valuable biomarker for studying heme biosynthesis and related disorders .
Propiedades
Fórmula molecular |
C36H38N4O8 |
|---|---|
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clave InChI |
VORBHEGMEBOMMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


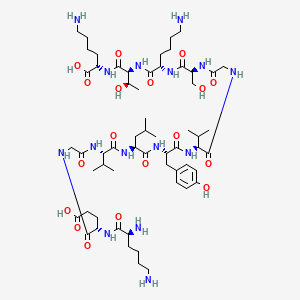
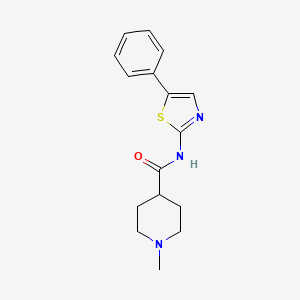
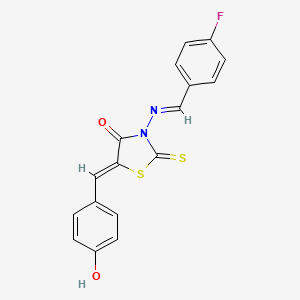
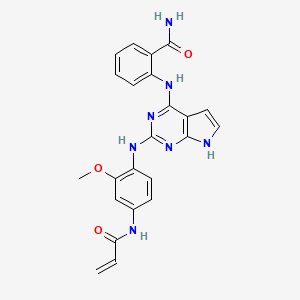
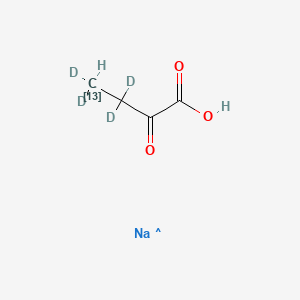
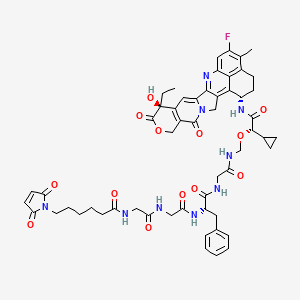

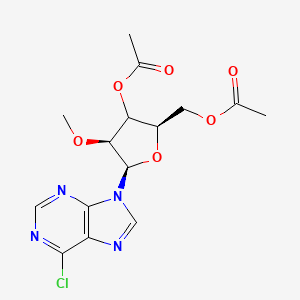
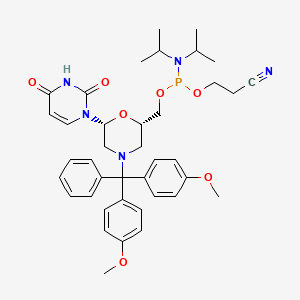
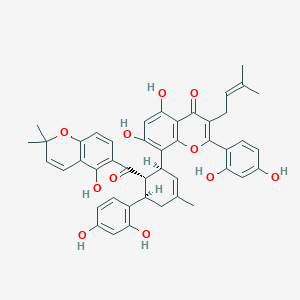
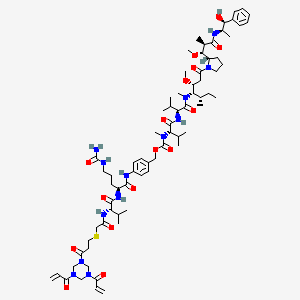
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
